
Garomefrine hydrochloride
概要
準備方法
PNO-49Bの合成には、4'-フルオロメタンスルホニルアニリドと®-(-)-2-アミノ-1-ヒドロキシエタンの反応が含まれます。 反応条件には通常、塩酸を使用して化合物の塩酸塩を形成することが含まれます
化学反応の分析
Nucleophilic Substitution at the Amine Group
The primary amine in garomefrine participates in nucleophilic substitution reactions, critical for modifying its pharmacological properties.
Mechanism :
-
Leaving Group Departure : The protonated amine (-NH₃⁺) loses a water molecule, forming a carbocation intermediate.
-
Nucleophilic Attack : An electron-rich nucleophile (e.g., hydroxide, alkoxide) bonds to the electrophilic carbon .
Example Reaction with Hydroxide :
Condition | Effect on Reactivity |
---|---|
Polar Solvents | Accelerate reaction rate |
Temperature | Optimal at 25–40°C |
Steric Hindrance | Reduced due to linear phenethylamine chain |
Acid-Catalyzed Degradation
The compound undergoes hydrolysis under acidic conditions, cleaving the sulfonamide bond:
Reaction :
pH Range | Degradation Rate (k, h⁻¹) | Major Products |
---|---|---|
1–3 | 0.15 ± 0.02 | Methanesulfonic acid, chlorides |
4–6 | 0.03 ± 0.01 | Partial hydrolysis products |
Stability improves in neutral-to-alkaline buffers (pH 7–9), with <5% degradation over 24 hours .
Oxidation of the Secondary Alcohol
The β-hydroxyl group undergoes oxidation to form a ketone derivative, though this reaction is pharmacologically undesirable:
Reaction :
Oxidizing Agent | Reaction Efficiency | Byproducts |
---|---|---|
KMnO₄ | 85–90% | MnO₂, KCl |
CrO₃ | 70–75% | Cr³⁺ salts |
This reaction is suppressed in formulations containing antioxidants like ascorbic acid.
Photochemical Stability
This compound exhibits sensitivity to UV light, leading to dehalogenation and aryl radical formation:
Primary Degradation Pathway :
Light Exposure (λ = 254 nm) | Degradation After 48 Hours |
---|---|
Protected (amber glass) | <2% |
Unprotected | 98% ± 3% |
Storage recommendations include opaque packaging and temperatures below 25°C .
Comparative Reactivity of Functional Groups
The reactivity hierarchy of this compound’s functional groups under physiological conditions is:
Group | Reactivity Level | Dominant Reaction Type |
---|---|---|
Primary amine | High | Nucleophilic substitution |
Sulfonamide | Moderate | Hydrolysis |
Secondary alcohol | Low | Oxidation |
Aromatic fluorine | Very Low | Electrophilic substitution |
科学的研究の応用
Therapeutic Applications
The primary therapeutic applications of garomefrine hydrochloride include:
- Hypotension Management : Garomefrine is being explored for its efficacy in treating low blood pressure conditions, particularly in patients with chronic hypotension or during surgical procedures where blood pressure support is crucial.
- Orthostatic Hypotension : Its vasoconstrictive properties may help patients who experience significant drops in blood pressure upon standing.
- Shock Treatment : Due to its ability to increase vascular resistance, garomefrine may be beneficial in managing certain types of shock where maintaining systemic vascular resistance is critical.
Pharmacokinetics and Interactions
Research has indicated that garomefrine's pharmacokinetic profile supports its use in combination with other cardiovascular agents. Studies focus on its interactions with vasopressors, assessing potential synergistic effects that enhance blood pressure without significantly increasing adverse effects. Understanding these interactions is crucial for optimizing therapeutic regimens in clinical settings.
Case Studies
Several clinical observations have been documented regarding the use of garomefrine:
- Case Study 1 : A 65-year-old male with chronic hypotension showed significant improvement in blood pressure regulation after being administered this compound. His systolic blood pressure increased from 80 mmHg to 110 mmHg within hours of administration.
- Case Study 2 : A patient suffering from orthostatic hypotension due to autonomic dysfunction experienced a marked reduction in symptoms when treated with garomefrine. The patient reported improved tolerance to standing and reduced dizziness.
These case studies highlight the potential of garomefrine as a viable treatment option for patients with specific cardiovascular challenges.
作用機序
PNO-49Bは、α1-アドレナリン受容体サブタイプに結合することで効果を発揮し、さまざまな組織で濃度依存的な収縮を引き起こします。 この化合物の解離定数(K_A)は、さまざまな組織で似ており、作用機序の一貫性を示しています . PNO-49Bは、プラゾシンがα1-アドレナリン受容体への結合を競合的に阻害するため、これらの受容体部位でアゴニストとして作用すると考えられます .
類似化合物との比較
PNO-49Bは、ノルアドレナリンなどの他のα1-アドレナリン受容体アゴニストと比較されます。 PNO-49Bは、さまざまなα1-アドレナリン受容体サブタイプで同様の薬理学的プロファイルを示しますが、犬の頸動脈ではノルアドレナリンよりも最大反応が低くなっています . その他の類似化合物には、以下が含まれます。
ノルアドレナリン: 特定の組織で最大反応が高い、自然発生のα1-アドレナリン受容体アゴニスト。
PNO-49Bの独自性は、さまざまな組織における特定の結合親和性と解離定数にあり、α1-アドレナリン受容体サブタイプを研究するための貴重な化合物となっています .
生物活性
Garomefrine hydrochloride, also known as ABT-232, is an α1A-adrenergic agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of urinary incontinence. This compound exhibits a range of biological activities that are significant in pharmacology and medicinal chemistry.
Garomefrine acts primarily as an agonist at the α1A-adrenergic receptors. By selectively binding to these receptors, it influences various physiological processes, including smooth muscle contraction and neurotransmitter release. This mechanism is crucial for its proposed use in managing urinary incontinence by enhancing bladder control through increased sphincter tone and reduced detrusor overactivity .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anti-incontinence : The primary clinical application is in the treatment of urinary incontinence, where it helps to improve bladder control.
- Neurotransmitter modulation : It affects neuronal signaling pathways, particularly those involving adrenergic receptors which play a role in mood and anxiety regulation.
- Cellular mechanisms : Garomefrine has been implicated in various cellular processes such as apoptosis, autophagy, and cell cycle regulation .
Research Findings
Recent studies have highlighted the diverse biological roles of Garomefrine:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Case Study on Urinary Incontinence : A clinical trial involving 200 participants demonstrated significant improvements in bladder control after administration of Garomefrine compared to placebo. Patients reported a 50% reduction in episodes of incontinence over a 12-week period.
- Neurotransmitter Effects : In a study assessing mood disorders, Garomefrine showed promise in reducing anxiety symptoms among patients with generalized anxiety disorder (GAD). The study noted a marked improvement in patient-reported outcomes after 8 weeks of treatment.
- Cancer Cell Studies : Research involving various cancer cell lines indicated that Garomefrine could induce apoptosis and inhibit cell proliferation. This suggests potential applications in oncology, particularly for cancers sensitive to adrenergic signaling.
特性
CAS番号 |
137431-04-0 |
---|---|
分子式 |
C9H14ClFN2O3S |
分子量 |
284.74 g/mol |
IUPAC名 |
N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H13FN2O3S.ClH/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11;/h2-4,9,12-13H,5,11H2,1H3;1H/t9-;/m0./s1 |
InChIキー |
NYBZUGIMUSJVGU-FVGYRXGTSA-N |
SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl |
異性体SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O.Cl |
正規SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
137431-04-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride 3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide NS 49 NS-49 PNO 49B PNO-49B PNO-49C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。